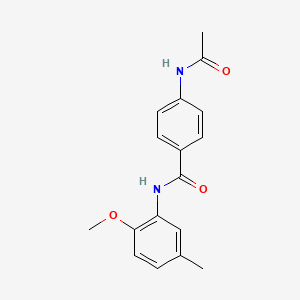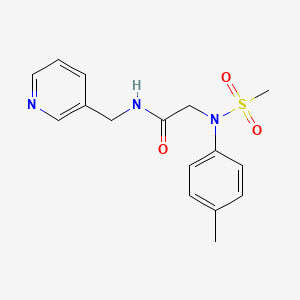
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as MRS1477, is a novel small molecule that has been developed as a potent and selective antagonist of the P2Y~6~ receptor. This receptor is a member of the purinergic G protein-coupled receptor family, which is involved in a wide range of physiological processes, including inflammation, immune response, and neurotransmission. MRS1477 has been shown to have potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders.
作用機序
The P2Y~6~ receptor is primarily expressed on immune cells, such as macrophages and microglia, and is involved in the regulation of inflammation and immune response. Activation of this receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide acts as a selective antagonist of the P2Y~6~ receptor, thereby blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments is its selectivity and potency as a P2Y~6~ receptor antagonist. This allows for the specific targeting of this receptor and the downstream signaling pathways, without affecting other purinergic receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the development and application of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and stability, to improve its bioavailability and efficacy. Another area of focus is the evaluation of its potential as a therapeutic agent in various diseases, including autoimmune disorders, cancer, and neurological disorders. Furthermore, the elucidation of its mechanism of action and downstream signaling pathways can provide insights into the pathogenesis of these diseases and potential targets for drug development.
合成法
The synthesis of N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide involves several steps, including the preparation of the key intermediate, N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, followed by the coupling of this intermediate with 3-pyridinylmethylamine. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied in preclinical models of various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. In these studies, this compound has been shown to have potent anti-inflammatory and immunomodulatory effects, which can be attributed to its ability to block the P2Y~6~ receptor. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-5-7-15(8-6-13)19(23(2,21)22)12-16(20)18-11-14-4-3-9-17-10-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPCMDVNWHPJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

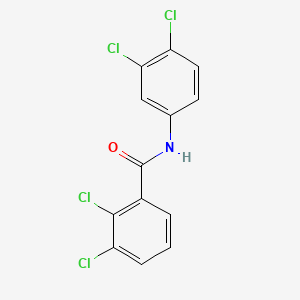
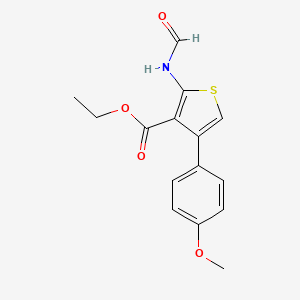
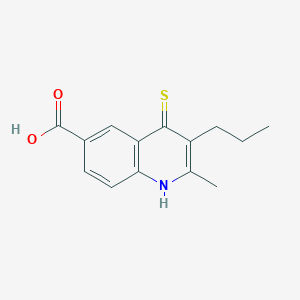
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
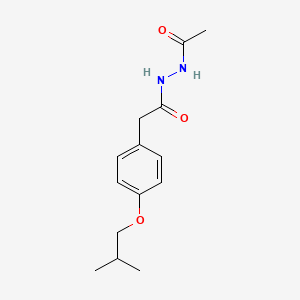
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
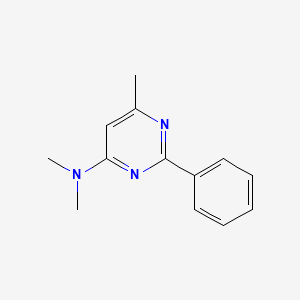


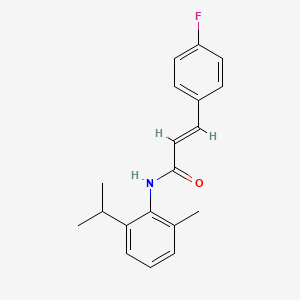
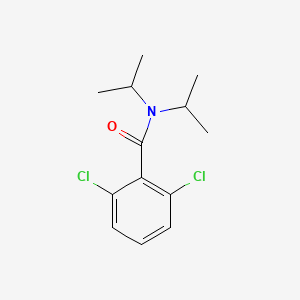
![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
